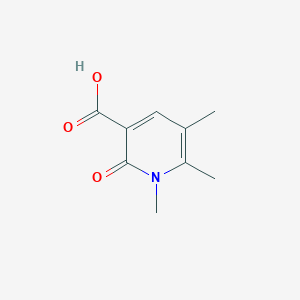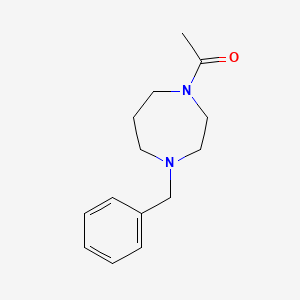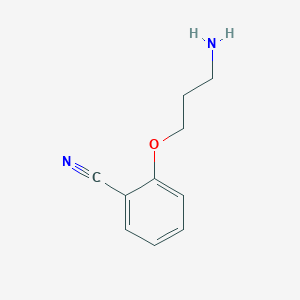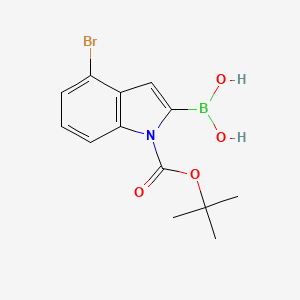
1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyridine derivatives can involve multi-component condensation reactions. For instance, 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids were prepared through a three-component condensation involving 3-aminopyrroles, aromatic aldehydes, and Meldrum's acid, with the intermediate 3-aminopyrrole derivative generated in situ . This suggests that the synthesis of related compounds like 1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid could potentially be achieved through similar multi-component reactions.
Molecular Structure Analysis
The molecular structure of pyridine carboxylic acids is characterized by the presence of carboxylate groups that can coordinate with metal ions. The coordination can lead to various structural motifs, including coordination polymers and discrete complexes, as seen in the reactions of pyridine-2,4,6-tricarboxylic acid with different metal salts . The presence of substituents on the pyridine ring can influence the coordination geometry and the overall structure of the resulting complexes.
Chemical Reactions Analysis
Pyridine carboxylic acids can undergo a variety of chemical reactions, including coordination with metal ions to form complex structures. For example, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers and metallomacrocycles depending on the presence of additional ligands like pyridine . Similarly, reactions with other metal salts such as Cd(II), Mn(II), and Ni(II) can yield different products, including open framework structures and discrete complexes, under varying conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carboxylic acids and their derivatives are influenced by their molecular structure and the nature of their coordination with metal ions. The coordination can lead to different dimensionalities in the resulting structures, which can be characterized by techniques such as X-ray crystallography, IR spectroscopy, and elemental analysis . The presence of substituents on the pyridine ring, such as methyl groups in the case of 1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, can further modify these properties, potentially affecting solubility, melting points, and reactivity.
科学的研究の応用
Chemical and Biological Properties
Biological Activity and Applications : Pyridine carboxylic acids, such as nicotinic acid and related derivatives, have been studied for their biological activities, including interactions with biologically relevant ligands and potential therapeutic effects. These studies have explored the influence of metals on the electronic system of biologically important ligands, including pyridine carboxylic acids, with investigations into their spectroscopic properties, structures, and interactions with cellular components (Lewandowski, Kalinowska, & Lewandowska, 2005).
Synthetic Applications : Compounds related to pyridine carboxylic acids have been utilized as key intermediates in synthetic organic chemistry. Research into the synthesis of complex molecules, including those with pyranopyrimidine cores, highlights the utility of these compounds in developing medicinally relevant structures. Such synthetic pathways often involve catalysis and multicomponent reactions, underscoring the versatility of pyridine derivatives in organic synthesis (Parmar, Vala, & Patel, 2023).
Chemical Synthesis and Catalysis
- Catalytic Roles : The review on hybrid catalysts for the synthesis of pyranopyrimidine derivatives illustrates the broad applicability of pyridine-based compounds in facilitating chemical reactions. These materials serve as ligands or intermediates in catalytic processes, contributing to the development of new synthetic methods and the improvement of reaction efficiencies (Parmar, Vala, & Patel, 2023).
特性
IUPAC Name |
1,5,6-trimethyl-2-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-4-7(9(12)13)8(11)10(3)6(5)2/h4H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIQEQKBANFFBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)C(=C1)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635088 |
Source


|
| Record name | 1,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid | |
CAS RN |
1082766-19-5 |
Source


|
| Record name | 1,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)








amino}acetic acid](/img/structure/B1290363.png)


